
3,4-Dichloro-2-nitrophenol
Overview
Description
3,4-Dichloro-2-nitrophenol is an aromatic compound characterized by the presence of two chlorine atoms and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloro-2-nitrophenol can be synthesized through the nitration of 3,4-dichlorophenol. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The process is exothermic, and the temperature must be carefully controlled to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Reduction: The major product is 3,4-dichloro-2-aminophenol.
Substitution: Depending on the nucleophile, products like 3-chloro-4-nitro-2-hydroxyphenol can be formed.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3,4-DCNP serves as a vital intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations, such as nucleophilic substitutions and reductions. The compound can be synthesized via the nitration of 3,4-dichlorophenol using concentrated nitric and sulfuric acids under controlled conditions to ensure high yield and purity.
Synthesis Method | Reagents | Conditions |
---|---|---|
Nitration | 3,4-Dichlorophenol, HNO₃, H₂SO₄ | Controlled temperature |
Reduction (to Aminophenol) | H₂ with Pd catalyst | Basic conditions |
Biological Research
Model Compound for Biological Activity Studies
3,4-DCNP is utilized as a model compound for studying the effects of nitro and chloro substituents on biological activity. Research has shown that it can influence cellular processes such as gene expression and cell signaling pathways.
Toxicological Studies
In toxicological assessments, 3,4-DCNP has been evaluated for developmental toxicity and endocrine-disrupting effects. For instance, studies on the Chinese rare minnow (Gobiocypris rarus) demonstrated that exposure to varying concentrations (2, 20, and 200 μg/L) resulted in significant developmental impacts.
Environmental Applications
Pollutant Degradation
The compound is also studied for its degradation pathways in environmental contexts. It interacts with specific bacterial enzymes that facilitate its breakdown into less harmful products, thereby reducing its environmental impact. The FAD-dependent monooxygenase HnpAB catalyzes the conversion of 3,4-DCNP to 1,2,4-benzenetriol via chloro-1,4-benzoquinone.
Industrial Applications
Production of Dyes and Pigments
In industrial settings, 3,4-DCNP is employed in the production of dyes and pigments due to its stable chemical structure and reactivity. Its unique properties allow it to be used effectively in various formulations.
Case Study 1: Biological Impact Assessment
A study assessed the effects of 3,4-DCNP on aquatic organisms. The research focused on its toxicological impact on Gobiocypris rarus at different exposure levels. Results indicated significant developmental abnormalities at higher concentrations, emphasizing the need for regulatory measures regarding its use in industrial applications.
Case Study 2: Environmental Degradation
Research conducted on the microbial degradation of 3,4-DCNP highlighted the role of specific bacterial strains that can metabolize this compound effectively. The study found that certain environmental factors significantly influenced the degradation rate, suggesting potential bioremediation strategies for contaminated sites.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-nitrophenol involves its interaction with molecular targets through its nitro and chloro groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloro groups can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-nitrobenzene
- 4-Chloro-2-nitrophenol
- 2,4-Dinitrophenol
Uniqueness
Compared to similar compounds, it offers distinct properties that make it suitable for specific industrial and research applications .
Biological Activity
3,4-Dichloro-2-nitrophenol (3,4-DCNP) is a chlorinated nitrophenol compound that has garnered attention due to its diverse biological activities and environmental implications. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
3,4-DCNP is characterized by the presence of two chlorine atoms and one nitro group attached to a phenolic structure. Its molecular formula is C_6H_3Cl_2N_O_3, and it is known for its reactivity and potential applications in various fields including pharmaceuticals and environmental science.
Target of Action
3,4-DCNP acts primarily as a model compound for studying the effects of nitro and chloro substituents on biological activity. It interacts with various enzymes and proteins in biochemical reactions, playing a significant role in microbial degradation pathways.
Mode of Action
The compound undergoes enzymatic reactions catalyzed by FAD-dependent monooxygenases such as HnpAB. This enzyme facilitates the conversion of 3,4-DCNP into 1,2,4-benzenetriol via chloro-1,4-benzoquinone. This transformation is crucial for its degradation and reduction of environmental toxicity.
Biochemical Pathways
The degradation pathway of 3,4-DCNP involves several steps:
- Initial Conversion : 3,4-DCNP is converted to chloro-1,4-benzoquinone.
- Further Reduction : Chloro-1,4-benzoquinone is reduced to 1,2,4-benzenetriol.
- Microbial Degradation : Bacteria such as Burkholderia sp. utilize these intermediates for further degradation .
Cellular Effects
Research indicates that 3,4-DCNP influences various cellular processes:
- Cell Signaling : It can impact signaling pathways that regulate cell function.
- Gene Expression : The compound has been shown to induce changes in gene expression profiles.
- Metabolic Activity : It affects cellular metabolism through interactions with metabolic enzymes.
Toxicological Profile
The compound exhibits toxicological properties that warrant concern:
- Acute Toxicity : 3,4-DCNP has demonstrated acute toxicity in various organisms.
- Chronic Effects : Long-term exposure may lead to detrimental effects on cellular integrity and function.
Case Study 1: Microbial Degradation
A study on microbial degradation revealed that specific strains of bacteria can effectively degrade 3,4-DCNP. The presence of enzymes such as CprA3 and CprA5 was crucial for this process .
Case Study 2: Environmental Impact
Research has shown that the degradation of 3,4-DCNP in aquatic environments significantly reduces its toxicity. The presence of microorganisms capable of degrading this compound plays a vital role in mitigating its environmental impact.
Comparison with Similar Compounds
Compound | % Inhibition (Mean ± SD) |
---|---|
2,4-Dichlorophenol | 22.9 ± 1.6 |
2,4-Dichloro-6-nitrophenol | 35.8 ± 4.2 |
3-Methyl-4-nitrophenol | Notable degradation observed |
5-Bromo-3,4-dichloro-2-nitrophenol | Enhanced reactivity noted |
Compared to similar compounds like 2,4-Dichlorophenol and others, 3,4-DCNP exhibits distinct biochemical properties that make it suitable for specific industrial applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 3,4-Dichloro-2-nitrophenol, and how can by-product formation be minimized?
- Methodological Answer : The synthesis typically involves nitration and chlorination of phenol derivatives. For example, nitration of 3,4-dichlorophenol under controlled acidic conditions (H₂SO₄/HNO₃) at 0–5°C minimizes over-nitration. Chlorination can be achieved using Cl₂ gas or SO₂Cl₂, with reaction monitoring via HPLC to track intermediates . By-products like 2,4-dichloro-6-nitrophenol can arise from positional isomerism; optimizing stoichiometry and reaction time reduces these impurities.
Q. How can spectroscopic techniques distinguish this compound from structural analogs like 2,4-Dichloro-3-nitrophenol?
- Methodological Answer :
- ¹H NMR : The nitro group’s para-substitution in this compound creates distinct deshielding patterns (e.g., aromatic protons at δ 8.2–8.5 ppm) compared to meta-nitro isomers.
- IR Spectroscopy : Asymmetric NO₂ stretching (~1520 cm⁻¹) and phenolic O-H stretching (~3300 cm⁻¹) provide diagnostic peaks.
- GC-MS : Retention times and fragmentation patterns (e.g., [M-Cl]⁺ ions) differentiate isomers .
Q. What are the key thermodynamic properties (e.g., melting point, solubility) critical for experimental design?
- Methodological Answer :
- Melting Point : Reported values vary (e.g., 95–98°C), likely due to purity differences. Differential Scanning Calorimetry (DSC) under nitrogen is recommended for precise measurement .
- Solubility : Low solubility in water (<0.1 g/L at 25°C) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions. Solubility can be enhanced via pH adjustment (pKa ~4.5 for phenolic OH) .
Advanced Research Questions
Q. How can conflicting data on the photodegradation pathways of this compound be resolved?
- Methodological Answer : Contradictions arise from varying light sources (UV vs. visible) and matrices (aqueous vs. organic). A systematic approach includes:
- Controlled Irradiation Studies : Use monochromatic light (e.g., 254 nm) to isolate specific photolytic pathways.
- LC-QTOF-MS : Identify transient intermediates (e.g., quinone derivatives) and track degradation kinetics.
- Computational Modeling : Density Functional Theory (DFT) predicts bond dissociation energies and reactive sites, aligning with experimental data .
Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitro-adjacent carbons).
- Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity by comparing HOMO-LUMO gaps for potential reaction sites.
- Solvent Effects : Incorporate PCM models to simulate solvent interactions, critical for predicting reaction outcomes in polar media .
Q. How does the nitro group’s position influence the compound’s environmental persistence compared to other chloronitrophenols?
- Methodological Answer :
- Biodegradation Assays : Compare half-lives in soil/water matrices using OECD 301/307 protocols.
- QSAR Models : Relate substituent patterns (e.g., nitro at C2 vs. C3) to log Kow and bioaccumulation potential.
- Mass Balance Studies : Track chlorine/nitrogen mineralization via ion chromatography .
Q. Data Contradiction and Validation
Q. What strategies address discrepancies in reported toxicity values (e.g., LD₅₀) for this compound?
- Methodological Answer :
- Standardized Testing : Follow OECD 423 guidelines for acute oral toxicity to ensure consistency across studies.
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, NIST) and apply statistical weighting to outliers.
- In Silico Validation : Use tools like ECOSAR to predict toxicity profiles and cross-validate experimental results .
Q. Analytical Method Development
Q. How can trace quantification of this compound in environmental samples be optimized?
- Methodological Answer :
- SPE Preconcentration : Use C18 cartridges for extraction from aqueous matrices, followed by elution with methanol.
- HPLC-UV/Vis : Employ a reverse-phase C18 column (mobile phase: acetonitrile/0.1% H₃PO₄) with detection at 280 nm.
- Method Validation : Assess recovery rates (>85%) and limits of detection (LOD <0.1 µg/L) via spiked samples .
Q. Synthetic Applications
Q. What catalytic systems enhance the efficiency of this compound in cross-coupling reactions?
- Methodological Answer :
- Pd Catalysts : Use Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura coupling, targeting aryl boronic acids.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) while maintaining yields >90%.
- In Situ Monitoring : Raman spectroscopy tracks reaction progress by detecting nitro group reduction intermediates .
Properties
IUPAC Name |
3,4-dichloro-2-nitrophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJTBIZHUSQNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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